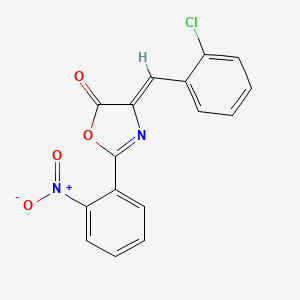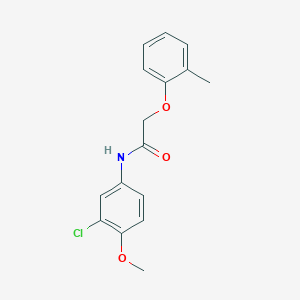![molecular formula C12H12N2O4S B5797417 methyl 4-methyl-2-[(5-methyl-2-furoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5797417.png)
methyl 4-methyl-2-[(5-methyl-2-furoyl)amino]-1,3-thiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-methyl-2-[(5-methyl-2-furoyl)amino]-1,3-thiazole-5-carboxylate is a chemical compound with potential applications in scientific research. This compound is also known as MMFA-5 and is synthesized through a multistep process involving several chemical reactions. MMFA-5 has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of MMFA-5 is not fully understood. However, studies have shown that MMFA-5 may inhibit the production of pro-inflammatory cytokines and may also inhibit the activity of enzymes involved in the production of reactive oxygen species.
Biochemical and Physiological Effects:
Studies have shown that MMFA-5 may have anti-inflammatory and antioxidant effects. MMFA-5 has also been shown to inhibit the growth of certain bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of MMFA-5 is its potential as a therapeutic agent for various diseases. However, one limitation of MMFA-5 is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
Future research on MMFA-5 could focus on its potential as a treatment for various diseases, including cancer and Alzheimer's disease. Future research could also focus on improving the solubility of MMFA-5 to enhance its bioavailability and efficacy. Additionally, future research could explore the potential of MMFA-5 as an antibacterial agent and its mechanism of action against bacterial strains.
Méthodes De Synthèse
The synthesis of MMFA-5 involves a multistep process that includes several chemical reactions. The first step involves the reaction of 5-methyl-2-furoic acid with thionyl chloride to form 5-methyl-2-furoyl chloride. The second step involves the reaction of 5-methyl-2-furoyl chloride with 2-amino-4-methylthiazole to form 2-(5-methyl-2-furoylamino)-4-methylthiazole. The final step involves the reaction of 2-(5-methyl-2-furoylamino)-4-methylthiazole with methyl chloroformate to form MMFA-5.
Applications De Recherche Scientifique
MMFA-5 has potential applications in scientific research, particularly in the field of medicinal chemistry. MMFA-5 has been studied for its potential as an anti-inflammatory agent and as a potential treatment for various diseases, including cancer and Alzheimer's disease. MMFA-5 has also been studied for its potential as an antibacterial agent.
Propriétés
IUPAC Name |
methyl 4-methyl-2-[(5-methylfuran-2-carbonyl)amino]-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c1-6-4-5-8(18-6)10(15)14-12-13-7(2)9(19-12)11(16)17-3/h4-5H,1-3H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGLMYQYCBGNSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=NC(=C(S2)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4-propyl-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B5797334.png)
![3-methyl-N'-[(1-naphthylacetyl)oxy]benzenecarboximidamide](/img/structure/B5797341.png)

![N-butyl-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5797354.png)


![2,5-dimethyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5797371.png)
![3-{1-[(aminocarbonothioyl)amino]-5-phenyl-1H-pyrrol-2-yl}propanoic acid](/img/structure/B5797387.png)
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-ethylbenzamide](/img/structure/B5797395.png)
![4-({[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetyl)morpholine](/img/structure/B5797401.png)



![4-chlorobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5797449.png)